Sulfobutyl ether

Pharmaceutical formulation Solubility enhancement Excipient selection

Procure Sulfobutyl Ether (4,4′-Oxydi(butane-1-sulfonic acid); CAS 61161-42-0) as a critical sulfobutyl ether building block for SBE-β-CD (Captisol®) excipient synthesis. Unlike neutral HP-β-CD, its anionic sulfobutyl groups confer unique electrostatic complexation that dramatically enhances solubility and stability of cationic active pharmaceutical ingredients (e.g., antiarrhythmics, antipsychotics) and labile antineoplastics (melphalan, carmustine). With 13+ FDA-approved injectable products, SBE-β-CD delivers a de-risked regulatory pathway for parenteral formulations. Ensure your R&D and production workflows benefit from the proven safety and performance differentiation of this essential cyclodextrin intermediate.

Molecular Formula C8H18O7S2
Molecular Weight 290.4 g/mol
CAS No. 61161-42-0
Cat. No. B13414577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfobutyl ether
CAS61161-42-0
Molecular FormulaC8H18O7S2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC(CCS(=O)(=O)O)COCCCCS(=O)(=O)O
InChIInChI=1S/C8H18O7S2/c9-16(10,11)7-3-1-5-15-6-2-4-8-17(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14)
InChIKeyNZAQRZWBQUIBSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfobutyl Ether β-Cyclodextrin (CAS 61161-42-0): Technical Baseline for Procurement and Formulation Selection


Sulfobutyl ether β-cyclodextrin (SBE-β-CD, also known by the trade name Captisol®) is a polyanionic, variably substituted β-cyclodextrin derivative containing glucopyranose units that form a torus ring-like structure [1]. This chemically modified cyclodextrin is engineered specifically to address the critical limitations of unmodified β-cyclodextrin, namely poor aqueous solubility and parenteral nephrotoxicity [2]. SBE-β-CD is characterized by an average degree of substitution of approximately 6.5 sulfobutyl groups variably substituted on the 2-, 3-, and 6-hydroxyls of the seven glucopyranose units [2]. Its primary function as a pharmaceutical excipient is to enhance the aqueous solubility and chemical stability of poorly soluble active pharmaceutical ingredients (APIs) through the formation of reversible inclusion complexes [1].

Why Generic Substitution Fails: Critical Differentiation of Sulfobutyl Ether β-Cyclodextrin from In-Class Alternatives


Substituting SBE-β-CD with other cyclodextrin derivatives, such as unmodified β-cyclodextrin (β-CD) or even hydroxypropyl-β-cyclodextrin (HP-β-CD), is not a trivial formulation decision due to fundamental differences in physicochemical properties and biological safety profiles. While all cyclodextrins share a common core structure capable of forming inclusion complexes, the specific chemical modifications confer distinct and quantifiable advantages in solubility, binding selectivity, and toxicity that directly impact formulation feasibility, drug stability, and regulatory approval pathways [1]. Unmodified β-cyclodextrin, for instance, suffers from extremely low aqueous solubility and causes significant nephrotoxicity upon parenteral administration, effectively precluding its use in injectable formulations [1]. Even HP-β-CD, a widely used neutral derivative, exhibits differential binding behavior towards charged drug molecules and demonstrates inferior stabilization of certain labile APIs compared to SBE-β-CD [2]. Therefore, generic substitution without rigorous comparative evaluation can lead to formulation failure, reduced shelf-life, or unacceptable safety profiles.

Sulfobutyl Ether β-Cyclodextrin (CAS 61161-42-0): Quantitative Comparative Evidence for Scientific Procurement


Aqueous Solubility: SBE-β-CD vs. Unmodified β-Cyclodextrin

Sulfobutyl ether β-cyclodextrin (SBE-β-CD) exhibits a substantially enhanced aqueous solubility compared to the unmodified parent compound, β-cyclodextrin (β-CD). This improvement is a primary driver for its selection in liquid formulations [1].

Pharmaceutical formulation Solubility enhancement Excipient selection

Nephrotoxicity: Parenteral Safety Profile of SBE-β-CD vs. Unmodified β-Cyclodextrin

Sulfobutyl ether β-cyclodextrin (SBE-β-CD) has been systematically developed and characterized as a non-nephrotoxic derivative of β-cyclodextrin, in stark contrast to the parent compound which exhibits significant renal toxicity when administered parenterally [1]. This safety differentiation is a critical, non-negotiable requirement for injectable drug products.

Parenteral formulation Safety pharmacology Toxicology

Hemolytic Activity: SBE-β-CD Demonstrates Lower Erythrocyte Membrane Disruption than β-CD and HP-β-CD

Sulfobutyl ether β-cyclodextrin (SB-β-CD) demonstrates significantly reduced hemolytic activity on rabbit erythrocytes compared to both unmodified β-cyclodextrin (β-CyD) and hydroxypropyl-β-cyclodextrin (HP-β-CyD) [1]. The introduction of negatively-charged sulfobutyl groups markedly reduces the membrane-disrupting ability of the cyclodextrin molecule.

Biocompatibility Hemocompatibility Parenteral safety

Cationic Drug Binding: SBE-β-CD Exhibits Superior Complexation vs. HP-β-CD

Sulfobutyl ether β-cyclodextrin ((SBE)7M-β-CD) displays superior binding constants for cationic drug molecules compared to the neutral hydroxypropyl-β-cyclodextrin (HP-β-CD) [1]. This enhanced binding is attributed to favorable charge-charge interactions between the anionic sulfobutyl groups and positively charged substrates, an advantage not available with neutral cyclodextrins.

Inclusion complexation Electrostatic interaction Formulation optimization

Regulatory Precedence: FDA-Approved Product Count for SBE-β-CD vs. HP-β-CD

Sulfobutyl ether β-cyclodextrin (SBE-β-CD, Captisol®) has been incorporated into a significantly larger number of FDA-approved drug products compared to its closest competitor, hydroxypropyl-β-cyclodextrin (HP-β-CD) [1]. This established regulatory history de-risks formulation development and accelerates time-to-market.

Regulatory affairs Drug approval Excipient qualification

Optimal Application Scenarios for Sulfobutyl Ether β-Cyclodextrin (CAS 61161-42-0) Driven by Comparative Evidence


Parenteral Formulations of Cationic APIs

Leverage the superior binding of SBE-β-CD for cationic drug molecules (as quantified in Section 3, Evidence Item 4) to develop stable, high-concentration injectable solutions [1]. The anionic nature of SBE-β-CD provides a unique electrostatic advantage over neutral cyclodextrins like HP-β-CD, enabling efficient solubilization and stabilization of positively charged APIs such as certain antiarrhythmics and antipsychotics.

Stabilization of Labile Antineoplastic Agents

Utilize SBE-β-CD to formulate chemically unstable antineoplastic drugs for parenteral administration [1]. Evidence demonstrates that SBE-β-CD provides significantly greater stabilization of drugs like melphalan and carmustine compared to HP-β-CD [1], directly addressing the challenge of maintaining potency and reducing degradation products in life-saving cancer therapies.

FDA-Approved Injectable Product Development

Prioritize SBE-β-CD for new parenteral drug candidates to leverage its extensive regulatory history and established safety profile [1]. With 13 FDA-approved injectable products, SBE-β-CD offers a de-risked path to market compared to less established cyclodextrin derivatives, streamlining the regulatory submission process and reducing the burden of novel excipient qualification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfobutyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.